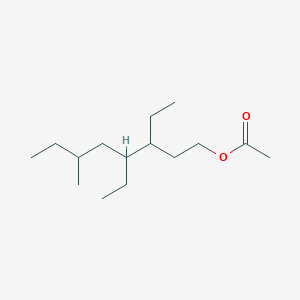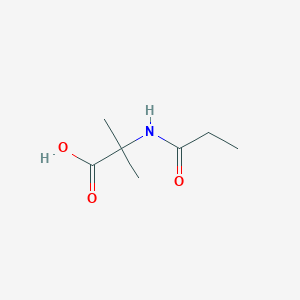
2-Methyl-N-propionylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-propionylalanine (MPAL) is an amino acid derivative that has been studied for its potential applications in biochemistry and physiology. It is an analog of the natural amino acid L-alanine, and has been found to have a number of unique properties that make it useful for various applications. As a result, it has become an important tool in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Application Summary
Neurodegenerative Disorders:
- Pargyline and its derivatives (pargyline , rasagiline , and selegiline ) are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
- Selegiline (also known as (-)-deprenyl ) has an antiapoptotic function, making it useful for symptomatic and neuroprotective treatment .
- Pargyline acts as an irreversible selective MAO-B inhibitor , which is relevant for treating neurodegenerative diseases like Alzheimer’s .
- Rasagiline prevents apoptosis by reducing oxidative stress and stabilizing mitochondrial membranes. It is clinically effective for treating Parkinson’s disease .
Cancer Research:
- Pargyline inhibits lysine-specific demethylase-1 (LSD-1) . When combined with the chemotherapeutic agent camptothecin , it enhances LSD-1 inhibition, leading to induced senescence and growth inhibition of cancer cells .
- Pargyline also inhibits proline-5-carboxylate reductase-1 (PYCR1) , making it useful for cancer treatments .
Experimental Procedures
Synthesis:
Results and Outcomes
- The neuroprotective effects of rasagiline are dependent on the propargyl moiety and independent of MAO-B inhibition .
- Rasagiline stabilizes mitochondrial membranes and demonstrates neuro-restorative activities .
- Pargyline shows inhibitory properties against LSD-1 and PYCR1 , contributing to its potential in cancer treatment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-2-(propanoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTPTTUSDRCJFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-propionylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

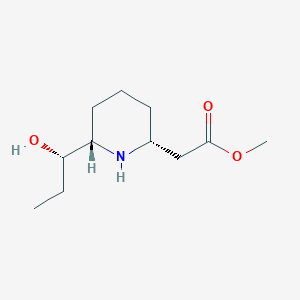
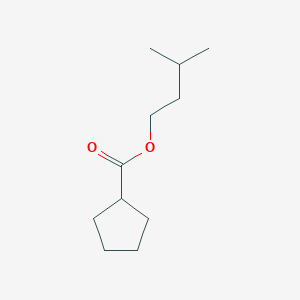
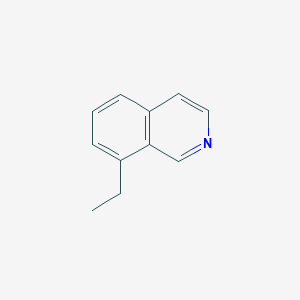
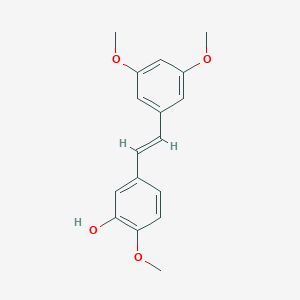
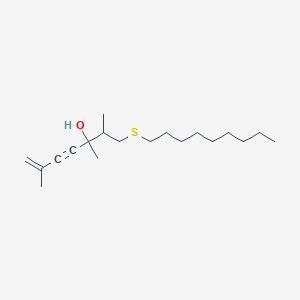
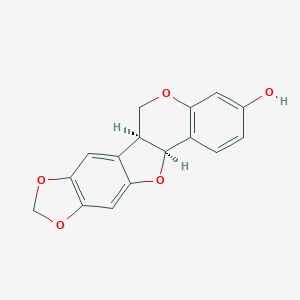
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
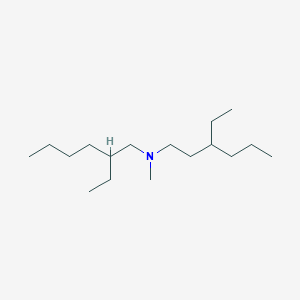
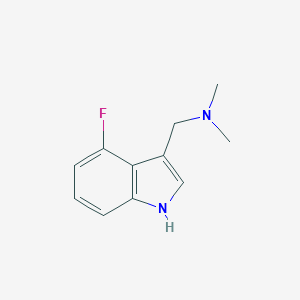
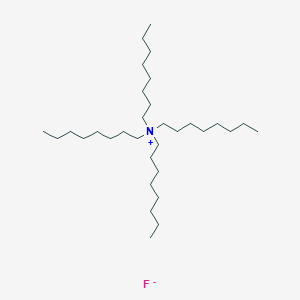
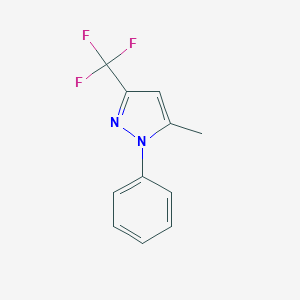
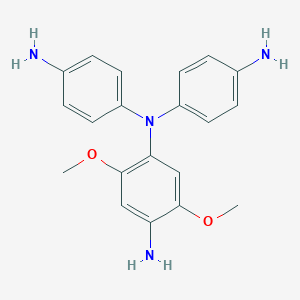
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
